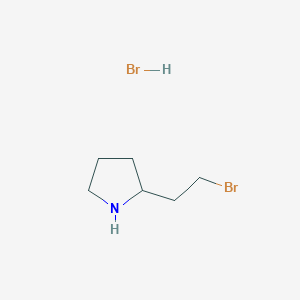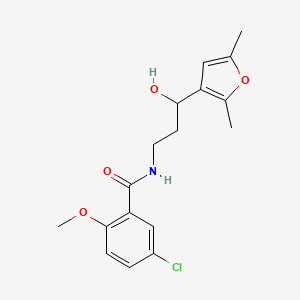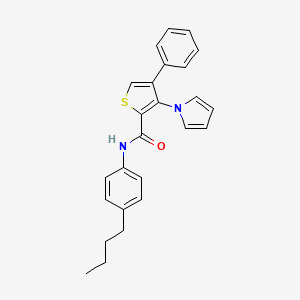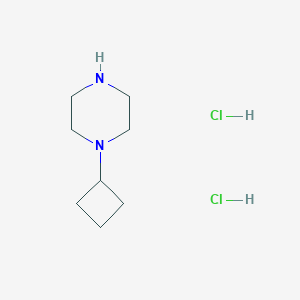
2-(2-Bromoethyl)pyrrolidine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Functionalization
2-(2-Bromoethyl)pyrrolidine hydrobromide plays a significant role in chemical synthesis and functionalization. For instance, Easton, Pitt, and Ward (1995) demonstrated the use of pyrrolidin-2-ones, which are related to 2-(2-Bromoethyl)pyrrolidine hydrobromide, in the synthesis of 4,5-dibromo-γ-lactams. These bromo substituents can be selectively displaced in various reactions, showcasing the compound's utility in regioselective elaborations and the generation of bicyclic systems (Easton et al., 1995).
2. Development of Polyelectrolytes
The compound has been used in the synthesis of hyperbranched polyelectrolytes. Monmoton et al. (2008) reported the synthesis of hyperbranched poly[bis(alkylene)pyridinium]s using 3,5-bis(bromomethyl)pyridine hydrobromide, a compound closely related to 2-(2-Bromoethyl)pyrrolidine hydrobromide. This research highlights its role in creating new materials with potential applications in various fields (Monmoton et al., 2008).
3. Pharmaceutical Intermediate Synthesis
In pharmaceutical research, 2-(2-Bromoethyl)pyrrolidine hydrobromide is an important intermediate. Zicheng (2010) described its use in the synthesis of Darifenacin hydrobromide, a medication used to treat overactive bladder. This illustrates the compound's relevance in the synthesis of therapeutic agents (Zicheng, 2010).
4. Bromination Agent in Organic Chemistry
The compound serves as an effective bromination agent in organic chemistry. Levin et al. (2006) utilized pyridinium hydrobromide perbromide, closely related to 2-(2-Bromoethyl)pyrrolidine hydrobromide, for bromination reactions, showcasing its utility in organic synthesis processes (Levin et al., 2006).
5. Role in Aziridination Reactions
Ali, Nikalje, and Sudalai (1999) demonstrated the use of pyridinium hydrobromide perbromide as a catalyst in aziridination reactions of olefins. This finding is crucial for the development of efficient synthetic pathways in organic chemistry (Ali et al., 1999).
Propiedades
IUPAC Name |
2-(2-bromoethyl)pyrrolidine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.BrH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYDVYLWWZNIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)pyrrolidine hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide](/img/structure/B2981098.png)



![2-[[1-[2-(3-Methylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2981103.png)

![2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2981105.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2981107.png)
![5-Cyano-2-phenyl-6-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinecarboxylic acid ethyl ester](/img/structure/B2981108.png)
![N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2981109.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2981111.png)


